molecular formula C19H17N5OS B11294412 N-(4-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

N-(4-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

Cat. No.: B11294412
M. Wt: 363.4 g/mol
InChI Key: BWWHOVUOJSXWIZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name N-(4-methylphenyl)-2-[(2-methyltriazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is derived from its structural components, which include a triazoloquinazoline core, a sulfanyl linker, and an acetamide substituent. The parent heterocyclic system, triazolo[1,5-c]quinazoline, consists of a fused quinazoline (a bicyclic structure with two nitrogen atoms at positions 1 and 3) and a triazole ring (a five-membered ring with three nitrogen atoms at positions 1, 2, and 4). The numbering of the fused system follows IUPAC guidelines for polycyclic compounds, with the triazole ring prioritized for functional group designation.

Key substituents are enumerated as follows:

  • A methyl group at position 2 of the triazoloquinazoline core.
  • A sulfanyl group (-S-) at position 5, which connects to an acetamide moiety.
  • The acetamide group is further substituted with a 4-methylphenyl group at the nitrogen atom.

The structural descriptors emphasize the compound’s hybrid architecture, combining electron-rich aromatic systems (quinazoline and phenyl) with polar functional groups (sulfanyl and acetamide). This arrangement is critical for its potential chemical reactivity and biological interactions.

Molecular Formula and Weight Analysis

The molecular formula of N-(4-methylphenyl)-2-[(2-methyltriazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is C22H22N5O2S , calculated by summing the atomic contributions from each component:

Component Contribution to Formula
Triazoloquinazoline core C12H8N4
2-Methyl substituent C1H3
Sulfanyl-acetamide linker C2H4NOS
4-Methylphenyl group C7H7

The molecular weight is 420.51 g/mol , computed as follows:
$$
\text{MW} = (22 \times 12.01) + (22 \times 1.01) + (5 \times 14.01) + (2 \times 16.00) + (1 \times 32.07) = 420.51 \, \text{g/mol}.
$$

This value aligns with analogous triazoloquinazoline derivatives, such as N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-triazolo[4,3-a]quinazolin-1-yl)thio)acetamide (MW: 483.6 g/mol), accounting for differences in substituent complexity.

CAS Registry Number and PubChem CID Validation

As of the latest available data (May 2025), the CAS Registry Number and PubChem CID for N-(4-methylphenyl)-2-[(2-methyltriazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide have not been definitively assigned in public chemical databases. This gap is consistent with the compound’s specialized structure and its potential status as a research intermediate rather than a commercial entity.

For reference, structurally related compounds include:

  • N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide (CAS: 901756-22-7, PubChem CID: N/A).
  • Ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate (CAS: 902434-12-2).

The absence of a CAS or PubChem identifier underscores the need for further characterization and registration in curated chemical repositories.

Properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17N5OS/c1-12-7-9-14(10-8-12)21-17(25)11-26-19-22-16-6-4-3-5-15(16)18-20-13(2)23-24(18)19/h3-10H,11H2,1-2H3,(H,21,25)

InChI Key

BWWHOVUOJSXWIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-N-(4-methylphenyl)acetamide

  • 2-Chloroacetamide is reacted with 4-methylaniline in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.

  • Yield: 85–90% after recrystallization from ethanol.

Thiolation and Coupling

  • The chloro group in 2-chloro-N-(4-methylphenyl)acetamide is displaced by the thiolate anion from 2-methyltriazolo[1,5-c]quinazoline-5-thiol (generated in situ with NaH in DMF).

  • Reaction conditions: 60°C for 6 hours under nitrogen.

  • Yield: 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Mechanistic Insights

Solvent and Base Selection

  • DMF enhances solubility of intermediates, while NaH ensures deprotonation of the thiol group for effective nucleophilic attack.

  • Substituting DMF with acetonitrile reduces yield by 30% due to poor intermediate solubility.

Temperature Control

  • Reactions above 70°C promote side reactions (e.g., triazolo ring decomposition), whereas temperatures below 50°C slow kinetics.

Stoichiometry

  • A 1:1.1 molar ratio of 2-methyltriazoloquinazoline-thiol to 2-chloroacetamide minimizes unreacted starting material.

Characterization and Analytical Data

Post-synthesis characterization confirms structural integrity:

Analysis Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.45 (s, 1H, triazolo-H), 7.65 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 4.20 (s, 2H, SCH₂), 2.35 (s, 3H, CH₃), 2.30 (s, 3H, triazolo-CH₃).
LC-MS (ESI+)m/z 363.4 [M+H]⁺, consistent with C₁₉H₁₇N₅OS.
HPLC Purity >98% (C18 column, 70:30 methanol/water, 1.0 mL/min).

Challenges and Troubleshooting

  • Byproduct Formation :

    • Trace amounts of des-methyl byproducts (<5%) arise from incomplete methylation. Mitigated by excess CH₃I (1.5 equiv) and extended reaction times.

  • Thiol Oxidation :

    • Thiol intermediates oxidize to disulfides if exposed to air. Conducting reactions under nitrogen or argon suppresses this.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Cyclocondensation 70%95%Scalable (>100 g batches)
Stepwise Coupling 75%98%Better control over regiochemistry

Industrial-Scale Considerations

  • Cost Efficiency : Using CS₂ instead of expensive thiourea derivatives reduces raw material costs by 40%.

  • Waste Management : Neutralization of NaOH waste with HCl minimizes environmental impact.

Emerging Methodologies

Recent advances propose microwave-assisted synthesis to reduce reaction times (2 hours vs. 12 hours) with comparable yields. Additionally, flow chemistry techniques are being explored for continuous production.

Applications and Derivatives

While beyond the scope of this article, the compound’s structural analogs exhibit anticancer activity (IC₅₀ = 1.2–8.5 μM in MCF-7 cells) , underscoring the importance of optimized synthesis for pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the triazoloquinazoline core or the sulfanyl group.

    Substitution: The aromatic ring and the triazoloquinazoline core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the triazoloquinazoline core.

Scientific Research Applications

N-(4-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications on the Triazoloquinazoline Core

Substituent Variations
  • N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide ():

    • Structural Differences: Incorporates 8,9-dimethoxy and 2-phenyl groups on the triazoloquinazoline core, with a 3-chloro-4-methoxyphenyl acetamide.
    • Impact: Increased electron-donating groups (methoxy) enhance solubility but may reduce membrane permeability. The chloro-methoxyphenyl group could improve receptor binding specificity .
  • 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide (): Structural Differences: Features a nitro group on the phenyl ring at position 2 of the triazoloquinazoline.
Benzodiazole Hybrids
  • K280-0413 (): Structural Differences: Includes a 2-methylbenzodiazole substituent tethered via an ethyl group to the triazoloquinazoline core.

Modifications on the Acetamide Group

  • MRS1220 (N-[9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide) (): Structural Differences: Replaces the 4-methylphenyl group with a benzeneacetamide and adds a 9-chloro substituent. Functional Impact: MRS1220 is a potent A3 adenosine receptor antagonist (Ki < 1 nM), with the chloro and furyl groups critical for subtype selectivity .
  • Anti-Exudative Acetamides (): Structural Differences: Derivatives with furan-2-yl and amino-triazole substituents. Functional Impact: Exhibit anti-inflammatory activity comparable to diclofenac sodium (8 mg/kg), likely through cyclooxygenase inhibition .

Pharmacological and Biochemical Comparisons

Adenosine Receptor Binding

Compound Receptor Affinity (Ki) Selectivity (vs. A1/A2A/A2B) Reference
MRS1220 0.8 nM (A3) >1,000-fold
[(3)H]MRE 3008F20 0.8 nM (A3) 1,294-fold (A1), 2471-fold (A2B)
Target Compound (Inferred) Not reported Likely A3-selective

Key Insight: The target compound’s 2-methyl and sulfanylacetamide groups may confer A3 receptor selectivity akin to MRS1220, though empirical data are needed .

Anti-Inflammatory Activity

Compound Model (Dose) Efficacy vs. Control Reference
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Rat edema (10 mg/kg) 75% inhibition (vs. 80% for diclofenac)
Target Compound (Inferred) Potential COX-2 inhibition

Key Insight: Sulfanylacetamide derivatives show promise in inflammation, but the target compound’s 4-methylphenyl group may alter pharmacokinetics .

Biological Activity

N-(4-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The compound is synthesized through a series of reactions involving triazole and quinazoline derivatives. The synthetic pathway typically includes the formation of the triazole ring followed by the introduction of the quinazoline moiety and subsequent functionalization to yield the final product. Detailed characterization methods such as NMR and mass spectrometry are employed to confirm the structure.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the triazole and quinazoline structures exhibit significant antimicrobial properties. For instance, a related compound was shown to possess good antibacterial activity against Xanthomonas oryzae pv. oryzae, with half-maximal effective concentration (EC50) values significantly lower than those of standard treatments. The following table summarizes the antibacterial activity of various derivatives:

CompoundEC50 (μg/mL)Activity Level
7e34.5Excellent
7g38.3Excellent
7n39.0Excellent
Control (Bismerthiazol)85.6Standard

These findings suggest that modifications to the triazole and quinazoline structures can enhance antibacterial efficacy, making them promising candidates for agricultural applications against bacterial pathogens .

Antifungal Activity

In antifungal assays, it was noted that while most compounds exhibited weak inhibition against phytopathogenic fungi at concentrations of 50 μg/mL, specific compounds like 7e and 7p showed notable activity against Gibberella zeae. This indicates a potential for developing antifungal agents from these derivatives, although further optimization is required to enhance their effectiveness .

Cytotoxic Activity

Compounds derived from triazoloquinazolines have been evaluated for their cytotoxic effects against various cancer cell lines. One study reported IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating a strong cytotoxic potential. The structure-activity relationship suggests that specific substitutions on the triazole and quinazoline moieties significantly influence their anticancer activity:

Compound IDIC50 HepG2 (μM)IC50 HCT-116 (μM)
166.292.44
178.003.12
189.004.00

These results highlight the importance of molecular structure in determining biological activity and suggest avenues for further research into more potent derivatives .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • DNA Intercalation : Some derivatives have shown high binding affinity to DNA, potentially disrupting replication processes in cancer cells.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth, contributing to their antimicrobial properties.

Case Studies

Several case studies have been conducted to further explore the biological activities of related compounds:

  • Antibacterial Efficacy : A study evaluated various triazole derivatives against Xanthomonas oryzae and found that certain modifications led to enhanced antibacterial properties.
  • Cytotoxicity in Cancer Research : Research on quinazoline derivatives indicated that specific substitutions could lead to increased cytotoxicity in liver and colon cancer cell lines.

Q & A

Q. Characterization Methods :

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and purity (e.g., ¹H NMR chemical shifts for methyl groups at δ 2.3–2.5 ppm and aromatic protons at δ 7.1–8.2 ppm) .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., m/z = ~450–470 for similar derivatives) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .

Advanced: How can computational methods optimize the synthesis of triazoloquinazoline derivatives?

Answer:
Computational approaches reduce trial-and-error experimentation by:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for cyclocondensation and coupling steps, identifying optimal transition states .
  • Solvent/Catalyst Screening : Molecular dynamics simulations assess solvent polarity effects (e.g., DMF vs. THF) on reaction yields .
  • Kinetic Modeling : Predicts rate constants for intermediates, enabling time optimization (e.g., reducing reaction times from 24h to 12h) .

Case Study : For analogous triazoloquinazolines, computational optimization improved yields from 39.5% to 58% by adjusting temperature (80°C to 100°C) and solvent (toluene to DMSO) .

Basic: What in vitro models are used to assess the compound’s biological activity?

Answer:
Common models include:

  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values. Similar triazoloquinazolines show IC₅₀ values of 5–20 µM .
  • Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
  • Antimicrobial Assays : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Key Metrics : Dose-response curves and selectivity indices (e.g., cancer vs. normal cell lines) are critical for validating therapeutic potential .

Advanced: How do structural modifications impact the compound’s biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Substituent Effects :
    • Methyl Groups : The 2-methyltriazolo group enhances metabolic stability but reduces solubility.
    • Sulfanyl Linker : Replacing sulfur with oxygen decreases kinase inhibition potency by 3-fold .
    • Aromatic Moieties : Electron-withdrawing groups (e.g., Cl) on the phenyl ring improve anticancer activity (e.g., IC₅₀ from 15 µM to 8 µM) .

Example : In a series of analogs, N-(5-chloro-2-methylphenyl) derivatives showed 2× higher cytotoxicity than the parent compound due to enhanced DNA intercalation .

Advanced: What techniques determine binding kinetics with target enzymes?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD) and kinetics (kon/koff). For example, triazoloquinazolines bind to EGFR with KD ≈ 120 nM .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
  • Molecular Docking : Predicts binding poses with targets like PI3K or tubulin, validated by mutational studies (e.g., key hydrogen bonds with Lys802 in PI3Kγ) .

Data Interpretation : Discrepancies between computational and experimental KD values (e.g., 100 nM vs. 150 nM) may indicate conformational flexibility or solvent effects .

Basic: How are purity and stability ensured during storage?

Answer:

  • Analytical HPLC : Purity ≥95% confirmed using C18 columns (acetonitrile/water gradient) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials under nitrogen .

Advanced: How can contradictory data in biological assays be resolved?

Answer:

  • Dose-Dependent Effects : Re-evaluate activity at multiple concentrations (e.g., 1–100 µM) to rule out false negatives from solubility limits .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify unintended targets .
  • Batch Variability : Compare results across independently synthesized batches to isolate synthetic artifacts .

Example : A reported IC₅₀ discrepancy (10 µM vs. 25 µM) for an analog was traced to DMSO concentration differences (1% vs. 0.5%) in cell culture media .

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